2-(2-Pyridyl)pyridine-5-boronic acid
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Overview
Description
2-(2-Pyridyl)pyridine-5-boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a bipyridine structure. It is widely used in various chemical reactions, particularly in the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Pyridyl)pyridine-5-boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metal to selectively activate a position on the pyridine ring, allowing for the subsequent introduction of the boronic acid group.
Palladium-Catalyzed Cross-Coupling: This method involves the coupling of halopyridines with boron reagents in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Pyridyl)pyridine-5-boronic acid primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to coupling reactions.
Common Reagents and Conditions:
Reagents: Palladium catalysts, halopyridines, boron reagents.
Conditions: Mild reaction conditions, often at room temperature or slightly elevated temperatures.
Major Products: The major products formed from these reactions are typically bipyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules .
Scientific Research Applications
2-(2-Pyridyl)pyridine-5-boronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the synthesis of drug candidates and other therapeutic agents.
Industry: The compound is used in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Pyridyl)pyridine-5-boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst forms a complex with the halopyridine, resulting in the oxidative addition of the halide to the palladium center.
Transmetalation: The boronic acid group transfers its organic group to the palladium center, forming a new carbon-palladium bond.
Reductive Elimination: The palladium catalyst facilitates the formation of the final carbon-carbon bond and is regenerated for further catalytic cycles.
Comparison with Similar Compounds
Pyridine-2-boronic acid: Similar in structure but with the boronic acid group attached to a single pyridine ring.
3-Pyridineboronic acid neopentylglycol ester: Another boronic acid derivative with different substituents.
Uniqueness: 2-(2-Pyridyl)pyridine-5-boronic acid is unique due to its bipyridine structure, which provides enhanced stability and reactivity in coupling reactions compared to simpler boronic acids .
Properties
Molecular Formula |
C10H9BN2O2 |
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Molecular Weight |
200.00 g/mol |
IUPAC Name |
(6-pyridin-2-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C10H9BN2O2/c14-11(15)8-4-5-10(13-7-8)9-3-1-2-6-12-9/h1-7,14-15H |
InChI Key |
WQKCDNPPGJJRHG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1)C2=CC=CC=N2)(O)O |
Origin of Product |
United States |
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